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Compound of Interest

Compound Name: LP10

Cat. No.: B15566429 Get Quote

Disclaimer: The following technical guide details a representative liposomal tacrolimus

formulation based on publicly available scientific literature. While "LP10" is identified as a

liposomal tacrolimus formulation in development by Lipella Pharmaceuticals, its specific

proprietary details regarding composition and manufacturing are not in the public domain.[1]

The information presented here is compiled from various research sources to provide an in-

depth technical overview for researchers, scientists, and drug development professionals,

reflecting common practices in the field of liposomal drug delivery.

Introduction to Liposomal Tacrolimus
Tacrolimus (also known as FK506) is a potent macrolide lactone immunosuppressant that is

widely used to prevent allograft rejection in organ transplant patients.[2][3][4] Its therapeutic

application is often limited by a narrow therapeutic index, poor oral bioavailability, and potential

for significant side effects such as nephrotoxicity and neurotoxicity.[3] To overcome these

limitations, various drug delivery systems have been investigated, with liposomal formulations

showing considerable promise.

Liposomes are microscopic vesicles composed of a lipid bilayer, which can encapsulate both

hydrophilic and hydrophobic drugs. For a hydrophobic drug like tacrolimus, liposomal

encapsulation can enhance its solubility, modulate its pharmacokinetic profile, and potentially

reduce systemic toxicity by targeting the drug to specific sites. This guide will focus on a

representative liposomal tacrolimus formulation prepared by the thin film hydration method

followed by extrusion, a common and well-documented technique in the literature.
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Formulation and Composition
The composition of a liposomal tacrolimus formulation is critical to its stability, drug-loading

capacity, and in vivo performance. The following tables summarize the key components and

physicochemical properties of a representative formulation, compiled from various studies.

Quantitative Composition
The precise ratio of lipids and the drug-to-lipid ratio are key determinants of the liposome's

characteristics.
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Component
Representative
Concentration/Rati
o

Purpose Reference

Tacrolimus
0.05 - 0.2 (Drug/Lipid

weight ratio)

Active Pharmaceutical

Ingredient

(Immunosuppressant)

Hydrogenated Soy

Phosphatidylcholine

(HSPC)

8:2 (with Cholesterol)

Primary structural

lipid, forms the bilayer.

Saturated lipids like

HSPC offer good

stability.

1,2-dipalmitoyl-sn-

glycero-3-

phosphocholine

(DPPC)

Variable (as primary

lipid)

Saturated

phospholipid used to

form a rigid and stable

liposomal bilayer.

Egg

Phosphatidylcholine

(EPC)

Variable (as primary

lipid)

Unsaturated

phospholipid that

creates a more fluid

bilayer compared to

saturated lipids.

Cholesterol

10:1

(Phospholipid:Cholest

erol wt/wt)

Modulates membrane

fluidity and stability,

reduces drug leakage.

L-leucine
12% of powder weight

(for DPI)

Used as an anti-

adherent in the

preparation of dry

powder inhaler

formulations of

liposomes.

Physicochemical Characterization
The physical properties of the liposomes are crucial for their efficacy and safety.
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Parameter
Representative
Value

Method of
Analysis

Significance Reference

Mean Particle

Size (Z-average)
~100 - 140 nm

Dynamic Light

Scattering (DLS)

Influences in vivo

distribution,

cellular uptake,

and stability.

Smaller sizes are

typical for IV use.

Polydispersity

Index (PDI)
< 0.5

Dynamic Light

Scattering (DLS)

A measure of the

size distribution

homogeneity.

Lower values

indicate a more

uniform

population.

Zeta Potential +1.107 mV
Electrophoretic

Light Scattering

Indicates surface

charge and

predicts colloidal

stability. Near-

neutral values

are common.

Encapsulation

Efficiency (%)
78 - 98%

HPLC after

separation of

free drug

The percentage

of the initial drug

that is

successfully

entrapped within

the liposomes.

Drug/Lipid Ratio

(final)
0.05 - 0.2 HPLC analysis

The final weight

ratio of drug to

lipid in the

purified

liposomal

formulation.
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Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and characterization of

liposomal tacrolimus.

Preparation of Tacrolimus-Loaded Liposomes by Thin
Film Hydration
This method is a widely used technique for the preparation of liposomes.

Dissolution of Lipids and Drug: Pre-determined amounts of phospholipids (e.g., HSPC or

DPPC), cholesterol, and tacrolimus are dissolved in an organic solvent mixture, typically

chloroform and methanol (e.g., 2:1 v/v).

Formation of a Thin Lipid Film: The organic solvent is removed under reduced pressure

using a rotary evaporator at a controlled temperature (e.g., 40-65°C). This process leaves a

thin, dry film of the lipid and drug mixture on the inner surface of a round-bottom flask.

Hydration: The lipid film is hydrated with an aqueous buffer (e.g., Phosphate Buffered Saline,

pH 7.4) by gentle agitation. This step results in the formation of multilamellar vesicles

(MLVs).

Size Reduction (Extrusion): To achieve a uniform and smaller particle size, the MLV

suspension is subjected to extrusion. The suspension is passed multiple times through

polycarbonate filters with defined pore sizes (e.g., sequentially through 0.2 µm and 0.08 µm

filters) using a high-pressure extruder. This process generates large unilamellar vesicles

(LUVs) with a more homogenous size distribution.

Determination of Encapsulation Efficiency
This protocol quantifies the amount of tacrolimus successfully encapsulated within the

liposomes.

Separation of Free Drug: The unencapsulated tacrolimus is separated from the liposomal

formulation. This can be achieved by methods such as centrifugation or dialysis.
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Quantification of Entrapped Drug: The liposomes are disrupted using a suitable solvent (e.g.,

methanol) to release the encapsulated tacrolimus.

HPLC Analysis: The concentration of tacrolimus in the solution is determined using a

validated High-Performance Liquid Chromatography (HPLC) method.

Calculation: The encapsulation efficiency is calculated using the following formula:

Encapsulation Efficiency (%) = (Amount of entrapped drug / Total initial amount of drug) x

100

In Vitro Drug Release Study
This experiment evaluates the rate at which tacrolimus is released from the liposomes over

time.

Sample Preparation: A known amount of the liposomal tacrolimus formulation is placed in a

dialysis bag or other release-testing apparatus.

Release Medium: The dialysis bag is immersed in a release medium (e.g., PBS with a

surfactant to ensure sink conditions) at a controlled temperature (e.g., 37°C) with constant

stirring.

Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

Analysis: The concentration of released tacrolimus in the aliquots is quantified by HPLC.

Data Analysis: The cumulative percentage of drug released is plotted against time to

generate a release profile. Studies have shown a sustained release of tacrolimus from

liposomes, with as little as 20% of the drug being released over 14 days for some

formulations.

Visualizations: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes and

mechanisms related to liposomal tacrolimus.
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Experimental Workflow for Liposome Preparation and
Characterization

Liposome Preparation

Characterization

1. Dissolve Lipids & Tacrolimus
in Chloroform/Methanol

2. Create Thin Film via
Rotary Evaporation

3. Hydrate Film with
Aqueous Buffer (PBS)

4. Extrude through
Polycarbonate Filters

Particle Size & PDI
(Dynamic Light Scattering)

Analyze
Product

Encapsulation Efficiency
(HPLC)

Analyze
Product

In Vitro Release
(Dialysis & HPLC)

Analyze
Product

Click to download full resolution via product page

Workflow for liposomal tacrolimus preparation and analysis.

Tacrolimus Mechanism of Action in T-Lymphocytes
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Tacrolimus exerts its immunosuppressive effect by inhibiting T-cell activation.

T-Lymphocyte

Tacrolimus enters cell

Binds to FKBP-12
(intracellular protein)

Tacrolimus-FKBP-12
Complex forms

Calcineurin

Inhibits

NF-AT (active,
nuclear)

Dephosphorylates

NF-AT (inactive,
cytoplasmic)

Ca2+ signal

IL-2 Gene Transcription

Promotes

T-Cell Proliferation

Leads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15566429?utm_src=pdf-custom-synthesis
https://trial.medpath.com/news/82e6b9b0384b304c/lipella-pharmaceuticals-renews-manufacturing-partnership-with-cook-myosite-to-advance-oral-lichen-planus-treatment
https://www.ijeas.org/download_data/IJEAS1101001.pdf
https://www.researchgate.net/publication/236197383_Formulation_Strategies_for_drug_delivery_of_tacrolimus_An_overview
https://pmc.ncbi.nlm.nih.gov/articles/PMC3618632/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3618632/
https://www.benchchem.com/product/b15566429#lp10-liposomal-tacrolimus-formulation-details
https://www.benchchem.com/product/b15566429#lp10-liposomal-tacrolimus-formulation-details
https://www.benchchem.com/product/b15566429#lp10-liposomal-tacrolimus-formulation-details
https://www.benchchem.com/product/b15566429#lp10-liposomal-tacrolimus-formulation-details
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15566429?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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